3-Methylcyclohexanol

概要

説明

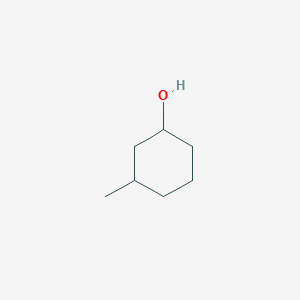

3-Methylcyclohexanol is an organic compound with the molecular formula C7H14O. It is a derivative of cyclohexanol, where a methyl group is substituted at the third position of the cyclohexane ring. This compound exists as a colorless to pale yellow liquid and is known for its characteristic odor. It is used in various chemical synthesis processes and has applications in different scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

3-Methylcyclohexanol can be synthesized through several methods. One common method involves the hydrogenation of 3-methylcyclohexanone in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and moderate temperature conditions to achieve high yields.

Another method involves the reduction of 3-methylcyclohexanone using sodium borohydride or lithium aluminum hydride as reducing agents. These reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether to prevent hydrolysis of the reducing agents.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of 3-methylcyclohexanone. The process involves the use of a continuous flow reactor where the ketone is hydrogenated in the presence of a metal catalyst such as palladium or platinum. The reaction conditions are optimized to ensure high conversion rates and selectivity towards the desired alcohol.

化学反応の分析

Types of Reactions

3-Methylcyclohexanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 3-methylcyclohexanone using oxidizing agents like chromic acid or potassium permanganate.

Reduction: The compound can be further reduced to 3-methylcyclohexane using strong reducing agents such as lithium aluminum hydride.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride can convert it to 3-methylcyclohexyl chloride.

Common Reagents and Conditions

Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

Oxidation: 3-Methylcyclohexanone.

Reduction: 3-Methylcyclohexane.

Substitution: 3-Methylcyclohexyl chloride.

科学的研究の応用

Organic Synthesis

3-Methylcyclohexanol is primarily used as an intermediate in organic synthesis, particularly in the production of various chemicals and pharmaceuticals. Its structure allows it to participate in several chemical reactions, including:

- Dehydration Reactions : It can undergo dehydration to form alkenes, which are valuable intermediates in organic synthesis. For instance, using a solid catalyst like Montmorillonite KSF clay can yield a mixture of alkenes, with 1-methylcyclohexene being the major product .

- Synthesis of Other Compounds : It serves as a precursor for synthesizing other alcohols and ketones, contributing to the development of more complex organic molecules .

Solvent in Chemical Processes

Due to its solvent properties, this compound is utilized in various chemical processes:

- Solubility : It is soluble in ethanol and ether, making it suitable for reactions requiring a non-polar or slightly polar environment .

- Use in Proteomics Research : The cis isomer of this compound has been highlighted for its role in proteomics research, where it aids in the solubilization and stabilization of proteins during analysis .

Greener Chemistry Initiatives

Recent studies emphasize the potential of this compound in greener chemistry:

- Reduced Waste Production : In educational settings, using this compound with reusable catalysts significantly lowers waste compared to traditional methods. For example, a greener approach to alcohol dehydration reduced total waste from approximately 1.25 liters to just 0.07 gallons per class of students .

- Cost Efficiency : The shift to greener methodologies not only minimizes waste but also reduces purchasing costs associated with chemical reagents .

Data Table: Comparison of Traditional vs. Greener Approaches

| Aspect | Traditional Approach | Greener Approach |

|---|---|---|

| Total Chemicals Used | 527.4 mL cyclohexanol | 250 mL 2-methylcyclohexanol |

| Waste Produced | ~1.25 L liquid + solid waste | ~0.07 gallons liquid waste |

| Purchasing Costs | $187.52 | Reduced costs due to catalyst reuse |

| Catalyst Used | Phosphoric acid | Montmorillonite KSF clay |

Case Study 1: Alcohol Dehydration Experiment

In an educational experiment aimed at demonstrating greener chemistry principles, students utilized 2-methylcyclohexanol and Montmorillonite KSF clay as catalysts for dehydration reactions. The results showed that approximately 67% of the product was the desired alkene (1-methylcyclohexene), showcasing the efficiency of using solid catalysts over traditional methods that generate more waste .

Case Study 2: Industrial Applications

In industrial settings, this compound has been employed as a solvent and reactant in various chemical syntheses, contributing to the development of fine chemicals and pharmaceuticals. Its ability to act as an intermediate facilitates the production of complex molecules necessary for drug development.

作用機序

The mechanism of action of 3-Methylcyclohexanol depends on the specific reactions it undergoes. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the carbonyl group is reduced to a hydroxyl group or further to a hydrocarbon through the addition of electrons from the reducing agent. In substitution reactions, the hydroxyl group is replaced by another functional group through nucleophilic substitution mechanisms.

類似化合物との比較

3-Methylcyclohexanol can be compared with other similar compounds such as:

Cyclohexanol: The parent compound without the methyl substitution.

2-Methylcyclohexanol: A positional isomer with the methyl group at the second position.

4-Methylcyclohexanol: Another positional isomer with the methyl group at the fourth position.

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The position of the methyl group affects the steric and electronic environment of the molecule, leading to differences in reaction rates and selectivity compared to its isomers.

生物活性

3-Methylcyclohexanol (C7H14O) is an organic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, toxicity, and applications in various fields.

This compound is a secondary alcohol with a cyclohexane ring structure. Its molecular formula is C7H14O, and it features a hydroxyl group (-OH) attached to the cyclohexane ring at the third carbon position. This structural configuration contributes to its unique physical and chemical properties.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

Toxicity and Safety

The safety profile of this compound has been assessed in various studies. According to PubChem, it has moderate toxicity levels, with an LD50 (oral, rat) of approximately 1,125 mg/kg. This indicates that while it can be hazardous at high doses, it may be safe for use in controlled environments .

Case Study: Diuretic Activity Assessment

A recent study evaluated the diuretic activity of several compounds isolated from Chimaphila japonica, including this compound. The study utilized an in vitro model to measure the inhibition rates of sodium and chloride transport:

| Compound | Sodium Transport Inhibition (%) | Chloride Transport Inhibition (%) |

|---|---|---|

| Ethanol Extract | 9.23% | Minor Effect |

| EtOAc Fraction | 10.11% | Minor Effect |

| n-BuOH Fraction (containing this compound) | 15.40% | Not Significant |

The n-BuOH fraction demonstrated the highest inhibition rate for sodium transport, suggesting that this compound may play a role in enhancing diuretic effects through this mechanism .

Research Findings on Cytotoxicity

In another study focusing on the cytotoxicity of various alcohols, including this compound, it was found that while some alcohols exhibited significant cytotoxic effects on MDCK cells, this compound showed comparatively lower toxicity levels. This positions it as a potential candidate for further pharmacological exploration without the risk of severe cytotoxicity .

特性

IUPAC Name |

3-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6-3-2-4-7(8)5-6/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSABYAWKQAHBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Record name | 3-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870642 | |

| Record name | 3-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless viscous liquid; [ICSC] Clear light yellow liquid; [Sigma-Aldrich MSDS], COLOURLESS VISCOUS LIQUID. | |

| Record name | 3-Methylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10798 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

162.00 to 164.00 °C. @ 760.00 mm Hg, 174 °C | |

| Record name | 3-Methylcyclohexanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

62 °C c.c. | |

| Record name | 3-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.92 | |

| Record name | 3-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

591-23-1 | |

| Record name | 3-Methylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLCYCLOHEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylcyclohexanol, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methylcyclohexanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-5.5 °C (cis-isomer) | |

| Record name | 3-METHYLCYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Methylcyclohexanol?

A1: The molecular formula of this compound is C7H14O, and its molecular weight is 114.19 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: While the provided abstracts don't contain detailed spectroscopic data, studies generally characterize this compound using techniques like Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, 13C NMR spectroscopy, and mass spectrometry. [, ] These methods help identify functional groups and structural features.

Q3: What is the significance of cis and trans isomers in this compound?

A3: this compound exists as cis and trans isomers, each with distinct spatial arrangements of the methyl and hydroxyl groups. These isomers often exhibit different physical and chemical properties, impacting their reactivity and biological activity. [, , ]

Q4: How do the cis and trans isomers of this compound differ in their biological activity?

A4: Research indicates that microorganisms exhibit different preferences for hydrolyzing the acetate esters of cis and trans-3-Methylcyclohexanol. This suggests stereoselectivity in enzymatic reactions involving these isomers. [] In another study, (+)-trans-3-Methylcyclohexanol was preferentially formed from the corresponding acetate, while (−)-cis-3-Methylcyclohexanol was produced from its respective acetate using specific microorganisms. []

Q5: How does the configuration of this compound influence its metabolism in rabbits?

A5: Studies on rabbits show that different isomers of Methylcyclohexanol are metabolized and excreted differently. Notably, racemic cis and trans-3-Methylcyclohexanol, as well as 3-Methylcyclohexanone, are predominantly excreted as conjugated racemic cis-3-Methylcyclohexanol. []

Q6: How is this compound used in catalytic deoxygenation reactions?

A6: this compound serves as a model compound in research exploring the catalytic deoxygenation of biomass pyrolysis vapors for biofuel production. Studies have examined its conversion over catalysts like Pt/C and Pt/TiO2. [, ]

Q7: What are the preferred reaction pathways for the deoxygenation of this compound?

A7: Calculations indicate that ring hydrogenation to 3-Methylcyclohexanone and this compound is energetically favored over Pt(111) catalysts. [] Alternatively, on TiO2(101), tautomerization and direct deoxygenation to toluene are possibilities, though with higher energy barriers. [, ]

Q8: What role does the catalyst support play in the deoxygenation of this compound?

A8: The support material significantly influences the deoxygenation process. Experimental results show Pt/TiO2 to be more active than Pt/C on a per-metal site basis, displaying a higher selectivity toward toluene production. [, ] This suggests a synergistic effect between noble metals and reducible metal oxide supports. []

Q9: How is this compound involved in the Guerbet reaction?

A9: The formation of 3-Methyl-5-pentylcyclohexanol from hexanol and isopropyl alcohol via the Guerbet reaction highlights the accessibility of 5-Alkyl-3-methylcyclohexanols through this method. [] The yield of 3-Methyl-5-pentylcyclohexanol increases with both reaction temperature and catalyst concentration. []

Q10: What is the significance of surface-modified materials in the reduction of 3-Methylcyclohexanone?

A10: Utilizing surface-modified nano fly ash as an activator in the reduction of 3-Methylcyclohexanone with NaBH4 leads to the exclusive formation of cis-3-Methylcyclohexanol, where the hydroxyl group is equatorially disposed. [] This selectivity is attributed to the nucleophilic activation of the carbonyl group by the silanol groups on the modified fly ash surface. []

Q11: How do surface-activated Si-MCM-41 and SBA-16 contribute to the stereoselective reduction of cyclic ketones?

A11: Surface-activated Si-MCM-41 and SBA-16, after treatment with concentrated HCl, act as reusable supports for reducing cyclic ketones with NaBH4. Notably, 3-Methylcyclohexanone is reduced exclusively to cis-3-Methylcyclohexanol, showcasing stereoselectivity attributed to the activated silanol groups on the support surfaces. []

Q12: How does horse liver alcohol dehydrogenase interact with this compound?

A12: Horse liver alcohol dehydrogenase exhibits stereospecificity towards the this compound enantiomers. The (1S,3S)-3-Methylcyclohexanol shows significantly higher reactivity than cyclohexanol, while the (1R,3R)-enantiomer is far less reactive. []

Q13: What is the proposed mechanism for the observed stereospecificity with horse liver alcohol dehydrogenase?

A13: Computer simulations and 3D modeling suggest that the (1S,3S)-isomer binds to the enzyme in a productive, reactive conformation, facilitating hydrogen transfer to NAD+. [] Conversely, the (1R,3R)-isomer favors a nonproductive binding mode, potentially leading to inhibition. []

Q14: How does the microorganism Glomerella cingulata interact with methylcyclohexanones?

A14: Glomerella cingulata exhibits regioselectivity in reducing alkylcyclohexanones. For 2-, 3-, and 4-Methylcyclohexanone, it produces the corresponding cis and trans-Methylcyclohexanols. [] The major products are cis-2-Methylcyclohexanol from 2-Methylcyclohexanone and cis-3-Methylcyclohexanol from 3-Methylcyclohexanone, indicating a preference for cis isomers. []

Q15: What is the enantioselectivity observed with Glomerella cingulata and methylcyclohexanones?

A15: Glomerella cingulata demonstrates enantioselectivity during the reduction of (±)-2- and (±)-3-Methylcyclohexanone. [] Specifically, (2R)-2-Methylcyclohexanone converts to (+)-cis-2-Methylcyclohexanol (1S-2R) with high enantiomeric excess. [] Similarly, the major product from (±)-3-Methylcyclohexanone is (−)-cis-3-Methylcyclohexanol (1S-3R), albeit with lower enantiomeric excess. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。